molecular formula C21H19FN2OS B11317233 4-[(2-fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11317233
M. Wt: 366.5 g/mol
InChI Key: GZFSKJKESPFARW-UHFFFAOYSA-N
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Description

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound characterized by its unique structural features This compound contains a cyclopenta[d]pyrimidin-2-one core, substituted with a 2-fluorophenylmethylsulfanyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-Fluorophenylmethylsulfanyl Group: This is achieved through nucleophilic substitution reactions, where a suitable fluorophenylmethylsulfanyl reagent is reacted with the cyclopenta[d]pyrimidin-2-one core.

    Attachment of the 3-Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or similar reactions to introduce the 3-methylphenyl group onto the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The fluorine and sulfur atoms in its structure may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of fluorine, sulfur, and aromatic groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H19FN2OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19FN2OS/c1-14-6-4-8-16(12-14)24-19-11-5-9-17(19)20(23-21(24)25)26-13-15-7-2-3-10-18(15)22/h2-4,6-8,10,12H,5,9,11,13H2,1H3

InChI Key

GZFSKJKESPFARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4F

Origin of Product

United States

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